3,4-Dichloro-5,8-dimethylquinoline
Description
3,4-Dichloro-5,8-dimethylquinoline is a halogenated quinoline derivative characterized by chlorine substituents at the 3- and 4-positions and methyl groups at the 5- and 8-positions of the quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for tunable electronic and steric effects via substituent modification .
Properties
CAS No. |
1204810-94-5 |
|---|---|
Molecular Formula |
C11H9Cl2N |
Molecular Weight |
226.1 |
IUPAC Name |
3,4-dichloro-5,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3 |
InChI Key |
SGQHZYZBJHAKIX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)N=CC(=C2Cl)Cl |
Synonyms |
3,4-Dichloro-5,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are heavily influenced by the positions and types of substituents. Below is a comparative analysis of structurally related compounds:
Physical and Chemical Properties
- Melting Points: Chlorinated quinolines generally exhibit higher melting points than non-halogenated analogs. For example, 5,8-Dichloroisoquinoline melts at 97.5°C, while methyl-substituted variants likely have higher thermal stability .
- Solubility : Methyl and methoxy groups reduce water solubility but improve organic solvent compatibility .
- Crystal Packing: Weak intermolecular interactions (e.g., C–H∙∙∙Cl, π-π stacking) dominate in chlorinated quinolines, influencing their solid-state stability .
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